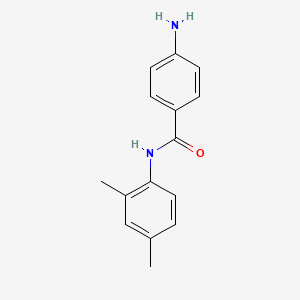

4-amino-N-(2,4-dimethylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-N-(2,4-dimethylphenyl)benzamide is a biochemical compound used for proteomics research . It has a molecular formula of C15H16N2O and a molecular weight of 240.30 .

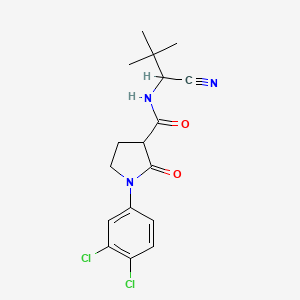

Molecular Structure Analysis

The molecular structure of 4-amino-N-(2,4-dimethylphenyl)benzamide consists of a benzamide core with an amino group at the 4-position and a 2,4-dimethylphenyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis

4-Amino-N-(2,4-dimethylphenyl)benzamide has a molecular weight of 240.30 and a molecular formula of C15H16N2O .Applications De Recherche Scientifique

Proteomics Research

4-amino-N-(2,4-dimethylphenyl)benzamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to probe protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .

Antibacterial Activity

The compound has been studied for its antibacterial properties. It can be synthesized into complexes that show potential in inhibiting bacterial growth, which is crucial for developing new antibiotics and addressing antibiotic resistance .

Computational Chemistry

In computational studies, 4-amino-N-(2,4-dimethylphenyl)benzamide serves as a model compound for density functional theory (DFT) calculations. These studies help predict the electronic structure and reactivity of the molecule, providing insights into its potential interactions with biological targets .

Cancer Research

There is interest in the compound’s application in cancer research due to its potential to inhibit protein kinases involved in tumor growth and angiogenesis. This could lead to the development of new therapeutic agents for cancer treatment.

Pharmacokinetics

The metabolism, disposition, and pharmacokinetics of related benzamide derivatives have been extensively studied in animal models. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of potential pharmaceuticals .

Anticonvulsant Properties

Some benzamide derivatives, including those similar to 4-amino-N-(2,4-dimethylphenyl)benzamide , have been investigated for their anticonvulsant properties. This research is significant for the development of new treatments for epilepsy and other seizure disorders .

Mécanisme D'action

Target of Action

It is structurally similar to procainamide , a Class IA antiarrhythmic agent, suggesting that it may also target voltage-gated sodium channels in the heart.

Mode of Action

If it acts similarly to Procainamide, it would bind to and inhibit the voltage-gated sodium channels, reducing the excitability and conductance of myocardium .

Biochemical Pathways

If its action is similar to procainamide, it would affect the cardiac action potential, specifically the rapid depolarization phase, by blocking sodium influx .

Pharmacokinetics

The pharmacokinetics of 4-amino-N-(2,4-dimethylphenyl)benzamide have been studied in rats . The compound was well absorbed (approximately 94%) from the gastrointestinal tract following oral administration . The major route of metabolism was N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), and subsequent hydroxylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) . The elimination of the compound from the systemic circulation following intravenous administration was monophasic, with a terminal half-life of 9.4 minutes .

Result of Action

If it acts similarly to procainamide, it would reduce the excitability and conductance of myocardium and suppress pulse formation in automatic ectopic foci .

Propriétés

IUPAC Name |

4-amino-N-(2,4-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHBFYZYNSVTOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(2,4-dimethylphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(2-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893825.png)

![1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2893832.png)

![1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893838.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2893839.png)

![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2893841.png)

![2-(4-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2893845.png)

![8-(3-(1H-imidazol-1-yl)propyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893847.png)